molecular formula C33H49N5O9S2 B11697727 9-(hydroxyimino)-N,N,N',N'-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide

9-(hydroxyimino)-N,N,N',N'-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide

Cat. No.: B11697727
M. Wt: 723.9 g/mol
InChI Key: NXWNSNUKCYBKLZ-UHFFFAOYSA-N
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Description

9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene core. The introduction of the hydroxyimino group and the dinitro groups is achieved through nitration and subsequent oximation reactions. The sulfonamide groups are introduced via sulfonation followed by amination with 3-methylbutylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The hydroxyimino and nitro groups can participate in redox reactions, while the sulfonamide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(hydroxyimino)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester
  • 3-methylbutyl (9E)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylate

Uniqueness

9-(hydroxyimino)-N,N,N’,N’-tetrakis(3-methylbutyl)-4,5-dinitro-9H-fluorene-2,7-disulfonamide is unique due to its combination of hydroxyimino, dinitro, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C33H49N5O9S2

Molecular Weight

723.9 g/mol

IUPAC Name

9-hydroxyimino-2-N,2-N,7-N,7-N-tetrakis(3-methylbutyl)-4,5-dinitrofluorene-2,7-disulfonamide

InChI

InChI=1S/C33H49N5O9S2/c1-21(2)9-13-35(14-10-22(3)4)48(44,45)25-17-27-31(29(19-25)37(40)41)32-28(33(27)34-39)18-26(20-30(32)38(42)43)49(46,47)36(15-11-23(5)6)16-12-24(7)8/h17-24,39H,9-16H2,1-8H3

InChI Key

NXWNSNUKCYBKLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCC(C)C)CCC(C)C

Origin of Product

United States

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